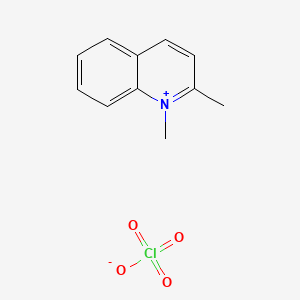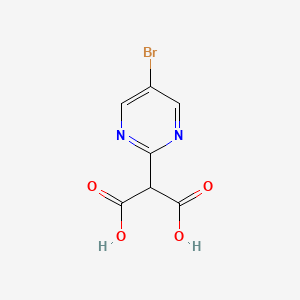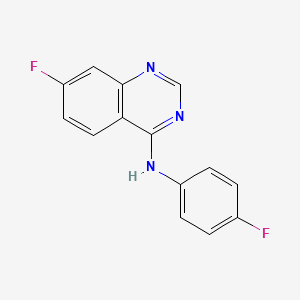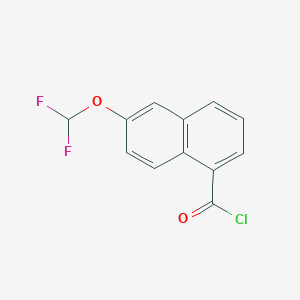
N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorine atom at the 5-position. The cyclohexane-1,2-diamine moiety is then attached to the pyrimidine ring through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Analyse Des Réactions Chimiques
N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Applications De Recherche Scientifique
N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride can be compared with other similar compounds, such as:
N1-(5-bromopyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
N1-(5-fluoropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets.
N1-(5-methylpyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride: The methyl group can influence the compound’s lipophilicity and pharmacokinetic properties.
This compound stands out due to its unique combination of a chloropyrimidine ring and a cyclohexane-1,2-diamine moiety, which imparts specific chemical and biological properties .
Propriétés
Formule moléculaire |
C10H16Cl2N4 |
|---|---|
Poids moléculaire |
263.16 g/mol |
Nom IUPAC |
2-N-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C10H15ClN4.ClH/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12;/h5-6,8-9H,1-4,12H2,(H,13,14,15);1H |
Clé InChI |
AQLHBJZNJCDGBX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)N)NC2=NC=C(C=N2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15065934.png)

![2-amino-6-(4-chlorophenyl)-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B15065943.png)







